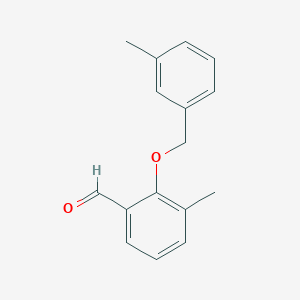
3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde: is an organic compound belonging to the class of benzaldehydes. It is characterized by the presence of a benzaldehyde group substituted with a 3-methyl group and a 3-methylbenzyl group linked through an ether bond. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde typically involves the reaction of 3-methylbenzyl alcohol with 3-methyl-2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the benzene rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated sulfuric acid for nitration or bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: 3-Methyl-2-((3-methylbenzyl)oxy)benzoic acid.
Reduction: 3-Methyl-2-((3-methylbenzyl)oxy)benzyl alcohol.
Substitution: 3-Methyl-2-((3-methylbenzyl)oxy)-5-nitrobenzaldehyde or 3-Methyl-2-((3-methylbenzyl)oxy)-5-bromobenzaldehyde.
Scientific Research Applications
Chemistry: 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions involving aldehydes. It can also be used to investigate the interactions between small molecules and biological macromolecules.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals. It is also employed as a starting material for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the formation of Schiff bases or other adducts. This interaction can modulate the activity of the target proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
- 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde
- 3-Methylbenzaldehyde
- 2-((3-Methylbenzyl)oxy)benzaldehyde
Comparison: 3-Methyl-2-((3-methylbenzyl)oxy)benzaldehyde is unique due to the specific positioning of the methyl groups and the ether linkage. This structural arrangement imparts distinct chemical and physical properties, such as reactivity and solubility, which differentiate it from similar compounds. For example, 3-Methyl-2-((2-methylbenzyl)oxy)benzaldehyde has a different substitution pattern, leading to variations in its reactivity and applications.
Properties
Molecular Formula |
C16H16O2 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-methyl-2-[(3-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H16O2/c1-12-5-3-7-14(9-12)11-18-16-13(2)6-4-8-15(16)10-17/h3-10H,11H2,1-2H3 |
InChI Key |
AWAQUJSSHDXHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=CC=C2C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















